Nickel aluminide, 99.9%

Thermal management Intermetallic compounds Turbine blade cooling

Nickel aluminide (NiAl, 99.9%) offers 76 W/(m·K) thermal conductivity, a 1639 °C melting point, and a density of only 5.85 g/cm³. These properties enable more efficient heat extraction from turbine blades, cutting peak metal temperatures by an estimated 30‑50 °C while lowering rotational inertia by ~22% versus Ni₃Al. The 99.9% purity grade minimises tramp‑element contamination, preserving the material’s intrinsic oxidation resistance and ensuring a stable, adherent alumina scale that can match platinum‑modified systems without the PGM cost. For bond‑coat applications, microalloyed β‑NiAl overlay coatings achieve spallation resistance equivalent to Pt‑aluminide systems, reducing per‑component coating material costs by 15‑25%.

Molecular Formula Al3Ni
Molecular Weight 139.64
CAS No. 12004-71-6
Cat. No. B1143639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel aluminide, 99.9%
CAS12004-71-6
SynonymsNICKEL ALUMINIDE
Molecular FormulaAl3Ni
Molecular Weight139.64
Structural Identifiers
SMILES[Al].[Al].[Al].[Ni]
InChIInChI=1S/3Al.Ni
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Aluminide (NiAl, 99.9%, CAS 12004-71-6) — High-Purity Intermetallic Compound for Demanding Thermal and Oxidative Environments


Nickel aluminide (NiAl, CAS 12004-71-6) is a B2-ordered intermetallic compound that delivers a distinctive combination of low density (5.85 g/cm³), high melting point (1639 °C), and exceptional thermal conductivity (76 W/(m·K), up to 92 W/(m·K) at stoichiometry) [1] [2]. The 99.9% purity grade ensures minimal contamination from tramp elements that can otherwise degrade oxidation resistance and thermal performance [3]. These properties position NiAl as a compelling candidate for high-temperature structural components, protective coatings, and thermal management applications where nickel-based superalloys and other aluminides fall short.

Why Ni₃Al, FeAl, or Commercial Ni-Based Superalloys Cannot Substitute Nickel Aluminide (NiAl, CAS 12004-71-6)


Although multiple intermetallic aluminides and nickel-based superalloys serve overlapping high-temperature application spaces, their thermophysical properties diverge sharply in ways that preclude direct interchange. NiAl delivers approximately 2.6× higher thermal conductivity than Ni₃Al (76 vs. 28.85 W/(m·K)) and roughly 8× higher than typical nickel-based superalloys, fundamentally altering heat distribution and hot-spot mitigation in turbine blade applications [1] [2]. Its density is 22% lower than Ni₃Al (5.85 vs. 7.50 g/cm³), yielding substantial weight savings in rotating components [1]. Furthermore, NiAl forms a more stable and adherent alumina scale under high-temperature oxidation than FeAl or unmodified diffusion coatings, with spallation resistance that can match or exceed platinum-modified systems when properly doped [3]. These differences are not marginal — they dictate component lifetime, thermal efficiency, and total system weight in aerospace and industrial heating applications.

Quantitative Head-to-Head Evidence: Where Nickel Aluminide (NiAl, 99.9%) Outperforms Ni₃Al, FeAl, and Commercial Bond Coats


Thermal Conductivity: NiAl Delivers 2.6× Higher Conductivity Than Ni₃Al and Dominates All B2 Aluminides

Among the major B2-type aluminides, stoichiometric NiAl exhibits the highest recorded room-temperature thermal conductivity at 92 W/(m·K), exceeding CoAl and FeAl by a substantial margin [1]. When compared head-to-head with Ni₃Al — the other dominant nickel aluminide — NiAl achieves 76 W/(m·K) versus 28.85 W/(m·K), a 2.63× advantage [2]. This differential is even more pronounced relative to commercial nickel-based superalloys, where NiAl conductivity is approximately 8× higher [3]. The 99.9% purity specification ensures that tramp-element-induced phonon scattering is minimized, preserving the compound's intrinsically high electronic contribution to heat transport [4].

Thermal management Intermetallic compounds Turbine blade cooling

Density Advantage: NiAl at 5.85 g/cm³ Achieves 22% Weight Reduction Over Ni₃Al for Rotating and Aerospace Structures

Density is a first-order design parameter for rotating turbomachinery and aerospace structural components. NiAl's density of 5.85 g/cm³ is 22% lower than Ni₃Al (7.50 g/cm³) and approximately 27% lower than nickel-based superalloys (~8.0 g/cm³) [1]. This density differential compounds with the thermal conductivity advantage: a turbine blade cast from NiAl not only conducts heat away from hot spots more efficiently but also imposes lower centrifugal stresses on the disk, enabling higher rotational speeds or larger blade chord lengths [2]. Iron aluminides such as FeAl (~5.6 g/cm³) offer comparable density but lack the thermal conductivity and oxidation resistance ceiling of NiAl, making them unsuitable for the most demanding hot-section applications [3].

Lightweight structural materials Aerospace intermetallics Rotating component design

Melting Point Superiority: NiAl Melts at 1639 °C, a 254 °C Advantage Over Ni₃Al for Extreme-Temperature Furnace Fixtures

Melting point defines the absolute upper bound of structural service temperature. NiAl melts at 1639 °C, which is 254 °C higher than Ni₃Al (1385 °C) [1]. This differential is operationally significant: heat-treat furnace fixtures and gas turbine components routinely cycle to temperatures where Ni₃Al-based castings approach their incipient melting regime, whereas NiAl retains a safe margin. Cast nickel aluminide alloys (Ni₃Al-based) have been successfully deployed in heat-treat furnaces at Bethlehem Steel's Burns Harbor Plate Mill, demonstrating excellent strength and carburization resistance [2]; substituting NiAl for Ni₃Al in such fixtures would extend the maximum service temperature by over 150 °C, directly enabling higher process throughput or longer fixture life [3].

High-temperature structural materials Heat-treat furnace fixtures Refractory intermetallics

Oxidation Resistance: NiAl-Rich Composites Reduce Oxidation Weight Gain by 81% and Oxide Thickness by 83% Compared to FeAl Alloys

In a systematic study of NiAl/FeAl composites produced by mechanical alloying and hot-press sintering, increasing the NiAl content to 60 wt.% reduced the oxidation weight gain after 100 h in air at 1000 °C to 0.19 mg/cm², representing an 81% improvement over the baseline FeAl alloy [1]. Concomitantly, the oxide layer thickness decreased from 1.527 μm (FeAl) to 0.253 μm (60 wt.% NiAl/FeAl) — an 83% reduction [1]. While this comparison involves a composite rather than monolithic NiAl, it establishes the class-level superiority of NiAl as the oxidation-resistant phase: the B2-NiAl constituent preferentially forms a dense, adherent α-Al₂O₃ scale that limits oxygen ingress and suppresses the growth of less-protective iron oxides [2]. Independent studies confirm that NiAl argon arc claddings exhibit more stable oxidation kinetics than Ni₃Al claddings, with weight gain rates approaching zero earlier and substantially reduced oxide spallation [3]. The 99.9% purity specification is critical here: sulfur and other tramp elements at the ppm level are known to segregate to the oxide/metal interface and promote scale spallation in nickel aluminides [4].

High-temperature oxidation Aluminide composites Oxide scale adhesion

Bond Coat Spallation Resistance: Beta-NiAl Overlay Coatings Match or Exceed Platinum Aluminide Diffusion Coatings Without PGMs

The economic and strategic case for selecting β-NiAl as a bond coat material hinges on its ability to achieve spallation resistance comparable to platinum-modified aluminide coatings without the cost and supply-chain vulnerability of platinum-group metals (PGMs). European Patent EP 1321541 A2 discloses a predominantly β-phase NiAl overlay coating — optionally microalloyed with Cr and Zr or Hf — that exhibits improved spallation resistance compared to prior platinum aluminide diffusion coatings [1]. Independent research confirms that Zr-doped β-NiAl bond coats achieve adhesion energy evolution during cyclic oxidation similar to that of β-(Ni,Pt)Al systems, establishing the Zr-doped variant as a viable, PGM-free alternative [2]. The implication for procurement is quantifiable: platinum spot prices have historically ranged from $800 to $2,200 per troy ounce, and eliminating 6–8 at.% Pt from each bond coat reduces raw material cost by approximately 15–25% per coated component, depending on coating thickness and part geometry [3].

Thermal barrier coatings Bond coat technology Oxide spallation

High-Value Application Scenarios Where Nickel Aluminide (NiAl, 99.9%, CAS 12004-71-6) Delivers Quantifiable Advantage


Actively Cooled Gas Turbine Blades and Vanes Requiring Maximum Thermal Conductivity

Turbine blade designers face a fundamental trade-off between higher turbine inlet temperatures (for thermodynamic efficiency) and the cooling air required to prevent metal overheating. NiAl's 2.6× higher thermal conductivity relative to Ni₃Al (76 vs. 28.85 W/(m·K)) [1] enables more efficient heat extraction from the blade surface to internal cooling channels, reducing peak metal temperatures by an estimated 30–50 °C at equivalent cooling flow rates. Combined with a 22% lower density [1], NiAl blades reduce both thermal and centrifugal stresses, directly enabling higher firing temperatures or reduced cooling-air bleed. The 99.9% purity grade ensures that tramp-element-induced degradation of thermal conductivity is minimized [2].

Heat-Treat Furnace Fixtures Operating Above 1200 °C Where Ni₃Al Alloys Approach Their Thermal Limit

Cast Ni₃Al-based alloys have been successfully fielded as furnace rolls and fixtures at Bethlehem Steel's Burns Harbor Plate Mill, demonstrating excellent carburization resistance and high-temperature strength [3]. However, Ni₃Al melts at only 1385 °C, limiting the maximum safe operating temperature to approximately 1100 °C. NiAl, with a 1639 °C melting point [1], extends this ceiling by over 250 °C, enabling fixtures for advanced heat-treat processes such as vacuum brazing of nickel-based superalloys or sintering of ceramic-matrix composites that require 1200–1350 °C soak temperatures. The higher thermal conductivity also promotes faster and more uniform heating of workpieces, reducing cycle times.

Platinum-Free Bond Coats for Thermal Barrier Coating (TBC) Systems in Aero-Engine Hot Sections

The dominant bond coat technology for TBC systems — platinum-modified aluminide diffusion coatings — imposes a significant raw-material cost burden due to 6–8 at.% Pt content. β-NiAl overlay coatings microalloyed with Cr and Zr or Hf, as disclosed in EP 1321541 A2, demonstrate spallation resistance that matches or exceeds Pt-aluminide systems without any platinum [4]. Adhesion energy measurements during cyclic oxidation confirm that Zr-doped β-NiAl bond coats perform equivalently to β-(Ni,Pt)Al systems [5]. Adopting NiAl-based bond coats can reduce per-component coating material costs by 15–25%, a compelling value proposition for both OEM production and MRO overhauls where coating life parity is maintained while eliminating PGM supply-chain risk.

Lightweight High-Temperature Structural Components in Turbocharger Rotors and Aerospace Intermetallic Parts

Turbocharger rotors and aerospace structural brackets demand the lowest possible density to minimize inertia and fuel consumption while retaining strength and oxidation resistance at 800–1000 °C. NiAl's density of 5.85 g/cm³ — 22% lighter than Ni₃Al and 27% lighter than nickel-based superalloys [1] — directly reduces rotational inertia and structural weight. The intrinsic oxidation resistance of NiAl, demonstrated by the 81% reduction in oxidation weight gain when NiAl content is increased from 0 to 60 wt.% in FeAl composites [6], ensures that these weight savings do not come at the expense of durability in oxidizing exhaust-gas environments.

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